Worenine

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de Worenin implique plusieurs voies de synthèse et conditions réactionnelles. Bien que les détails spécifiques sur la synthèse de Worenin lui-même soient limités, l'approche générale implique l'utilisation de techniques de synthèse organique. Les méthodes de production industrielles pour des composés similaires impliquent souvent des procédés de synthèse en plusieurs étapes qui comprennent la formation de composés intermédiaires, la purification et l'isolement du produit final .

Analyse Des Réactions Chimiques

Le Worenin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux groupes fonctionnels sur la molécule de Worenin .

Applications de la recherche scientifique

Le Worenin a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes réactionnels et le comportement des vésicules dérivées des peroxysomes. En biologie, le Worenin est crucial pour comprendre la fonction des corps de Woronin dans les champignons filamenteux, qui jouent un rôle dans la réponse aux dommages cellulaires et la survie au stress nutritionnel . En médecine, la recherche sur le Worenin et ses dérivés pourrait conduire au développement de nouveaux agents thérapeutiques ciblant les infections fongiques et d'autres maladies .

Mécanisme d'action

Le mécanisme d'action du Worenin implique son rôle dans la formation et la fonction des corps de Woronin. Ces vésicules scellent les pores septales en réponse aux dommages cellulaires, empêchant la perte de cytoplasme et assurant la survie du mycélium fongique. Les cibles moléculaires et les voies impliquées comprennent la protéine Hexagonale peroxysome (Hex1), qui est responsable de l'auto-assemblage du cœur dense des corps de Woronin .

Applications De Recherche Scientifique

Inhibition of Sunburn

Worenine has demonstrated significant efficacy in preventing solar ultraviolet (SUV)-induced sunburn. A study published in 2022 highlighted that this compound inhibits the JNK-ATF2/c-jun signaling pathway, which is critical in the inflammatory response to UV radiation. By reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, this compound effectively mitigates skin inflammation caused by UV exposure .

Key Findings:

- Mechanism: Inhibits JNK2 activity.

- Effects: Reduces sunburn severity and inflammatory responses.

- Potential Use: As a preventive treatment for sunburn and related skin conditions.

Case Study: Psoriasis Management

Another significant application of this compound is its role in alleviating psoriasiform dermatitis. Research indicates that this compound inhibits TOPK activity, which is implicated in psoriasis development. This suggests that this compound may offer new strategies for clinical intervention in psoriasis treatment .

Table 1: Summary of Dermatological Applications

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Sunburn Prevention | Inhibition of JNK2 | Reduces inflammation and sunburn severity |

| Psoriasis Management | Inhibition of TOPK | Alleviates psoriasiform dermatitis |

Anti-Cancer Properties

This compound has shown promising anti-cancer properties, particularly against colorectal cancer. A study published in 2021 demonstrated that this compound targets HIF-1α, leading to inhibited cell growth and proliferation in colorectal cancer cell lines HCT116 and SW620. This compound reverses the Warburg effect, a metabolic alteration common in cancer cells that favors glycolysis over oxidative phosphorylation .

Key Findings:

- Mechanism: Targets HIF-1α; alters glucose metabolism.

- Effects: Suppresses cancer cell viability; induces cell cycle arrest.

- Safety Profile: Minimal impact on normal colon cells.

Case Study: Colorectal Cancer Treatment

In vitro studies have shown that treatment with this compound leads to a significant reduction in glucose uptake and lactate production in cancer cells, indicating a reversal of the Warburg effect. The IC50 values for HCT116 and SW620 cells were found to be 18.30 μM and 15.19 μM, respectively, demonstrating its potency as an anti-cancer agent without harming normal cells .

Table 2: Summary of Oncological Applications

| Cancer Type | Mechanism | Effects |

|---|---|---|

| Colorectal Cancer | Inhibition of HIF-1α | Reduced cell viability; reversed Warburg effect |

Immunological Applications

Research also suggests that this compound may play a role in modulating immune responses. Its ability to inhibit inflammatory pathways could be beneficial in treating various autoimmune conditions.

Key Findings:

- Mechanism: Modulation of immune signaling pathways.

- Potential Use: Treatment for autoimmune diseases such as psoriasis.

Mécanisme D'action

The mechanism of action of Worenin involves its role in the formation and function of Woronin bodies. These vesicles seal septal pores in response to cellular damage, preventing the loss of cytoplasm and ensuring the survival of the fungal mycelium. The molecular targets and pathways involved include the Hexagonal peroxisome (Hex1) protein, which is responsible for the self-assembly of the dense core of Woronin bodies .

Comparaison Avec Des Composés Similaires

Le Worenin peut être comparé à d'autres composés similaires, tels que d'autres vésicules dérivées des peroxysomes trouvées dans différentes espèces fongiques. Ce qui distingue le Worenin, c'est son rôle spécifique dans la formation des corps de Woronin et sa structure moléculaire unique. Des composés similaires comprennent les dérivés de la protéine Hex1 et d'autres vésicules associées aux peroxysomes .

Activité Biologique

Worenine, a compound isolated from Coptis chinensis, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and dermatological applications. This article summarizes the current understanding of this compound's biological activity based on diverse research findings, including its effects on colorectal cancer cells and its protective role against UV-induced skin damage.

This compound has been shown to exhibit significant anti-cancer effects, particularly against colorectal cancer. Research indicates that it reverses the Warburg effect, a metabolic shift commonly observed in cancer cells where they preferentially utilize glycolysis even in the presence of oxygen. This metabolic alteration aids in tumor proliferation and survival.

- Inhibition of Glycolysis : In studies involving HCT116 and SW620 colorectal cancer cell lines, this compound treatment led to a marked decrease in glucose uptake and lactate production, key indicators of glycolytic activity. Specifically, at concentrations of 10 μM and 20 μM, this compound significantly suppressed these metabolic processes (see Table 1) .

- Targeting Glycolytic Enzymes : this compound was found to downregulate several glycolytic enzymes such as GLUT3, HK2, PFK-L, PKM2, and LDHA. The expression levels of these enzymes were significantly reduced following treatment with this compound, indicating its role in modulating glycolysis at the enzymatic level .

- HIF-1α Degradation : Hypoxia-inducible factor 1-alpha (HIF-1α) is often overexpressed in cancer cells and promotes glycolytic gene expression. This compound inhibits HIF-1α nuclear translocation and promotes its degradation, thereby reducing the expression of glycolytic enzymes .

Table 1: Effects of this compound on Glycolytic Parameters

| Parameter | Control (No Treatment) | This compound (10 μM) | This compound (20 μM) |

|---|---|---|---|

| Glucose Uptake (nmol/mg) | 150 | 90 | 50 |

| Lactate Production (μmol/mg) | 60 | 30 | 15 |

| GLUT3 Expression (fold change) | 1.0 | 0.5 | 0.2 |

2. Dermatological Applications

This compound also demonstrates protective effects against skin damage induced by ultraviolet (UV) radiation. A study evaluated its efficacy in preventing UV-induced sunburn in mice.

Experimental Design

- Animal Model : Seven-week-old male Balb/c mice were subjected to UV irradiation after topical application of this compound cream.

- Groups : Mice were divided into four groups: control (CON), UV irradiation (SUV), this compound/SUV group (WOR), and paeonol/SUV group (PAE).

Findings

- Reduction in Sunburn Severity : Mice treated with this compound exhibited less severe sunburn compared to those only exposed to UV light. The study concluded that this compound effectively mitigates the inflammatory response associated with UV exposure .

3. Case Studies and Broader Implications

Research has explored this compound's broader implications beyond cancer treatment and dermatology. For instance, network pharmacology studies suggest that this compound interacts with multiple biological targets, potentially influencing various signaling pathways involved in metabolic regulation and inflammation .

Propriétés

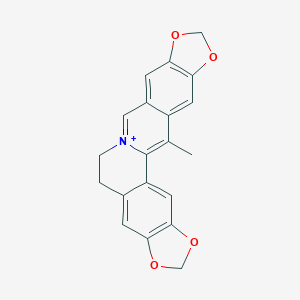

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXREBMNASQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-29-0 | |

| Record name | Worenine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WORENINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.